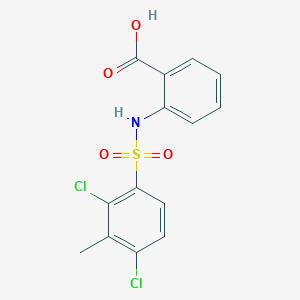

2-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves reactions such as nitration, reduction, diazotisation, and chlorination . The order of these reactions can significantly influence the final product .Molecular Structure Analysis

The molecular structure of a compound greatly influences its physical and chemical properties. For instance, the presence of dichloro and sulfonamido groups in a benzoic acid derivative would likely affect its reactivity and solubility .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, are determined by its molecular structure .Scientific Research Applications

Synthesis and Molecular Structure

2-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid is involved in the synthesis of structurally unique organic compounds, including sterically hindered isomeric forms. A study by Rublova et al. (2017) detailed the synthesis of two new isomers through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, highlighting the importance of such molecules in the development of advanced organic materials with specific crystal and molecular-electronic structures. The research emphasized the role of hydrogen bonds in forming molecular crystals, demonstrating the compound's potential in designing materials with unique properties (Rublova et al., 2017).

Doping Agent in Polyaniline Synthesis

Benzoic acid derivatives, including 2-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid, have been explored as doping agents in the synthesis of conductive polymers. Amarnath and Palaniappan (2005) reported on the use of benzoic acid and its derivatives as dopants for polyaniline, a conducting polymer, significantly affecting its electrical properties and thermal stability. This application is crucial for developing advanced electronic materials, sensors, and coatings, underscoring the versatility of such compounds in materials science (Amarnath & Palaniappan, 2005).

Environmental Treatment Applications

In environmental science, the derivative's structural analogs have been applied in studying the degradation of toxic substances. Ghoshdastidar and Tong (2013) utilized related compounds to investigate the breakdown of herbicides such as 2,4-D using membrane bioreactor (MBR) technology. This research illustrates the potential of such chemical structures in enhancing the efficiency of environmental remediation techniques, particularly in treating water contaminated with agricultural chemicals (Ghoshdastidar & Tong, 2013).

Catalysis and Chemical Transformations

The research into complexes and derivatives of benzoic acid sulfonamides, including those structurally related to 2-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid, extends into catalysis. Hazra et al. (2015) discussed the synthesis of sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation, showcasing the compound's relevance in facilitating organic transformations with potential applications in synthetic chemistry and industrial processes (Hazra et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[(2,4-dichloro-3-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c1-8-10(15)6-7-12(13(8)16)22(20,21)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUGYFVTBQTTAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(2Z)-6,8-dibromo-3-carbamoyl-2H-chromen-2-ylidene]amino}methyl)benzoic acid](/img/structure/B2800858.png)

![1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2800862.png)

![(2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2800863.png)

![3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one](/img/structure/B2800864.png)

![2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2800868.png)

![2-[4-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2800869.png)

![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide](/img/structure/B2800871.png)

![1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2800873.png)

![Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2800880.png)